![molecular formula C8H6BrNO B175791 6-(Bromomethyl)benzo[d]oxazole CAS No. 181040-42-6](/img/structure/B175791.png)

6-(Bromomethyl)benzo[d]oxazole

Übersicht

Beschreibung

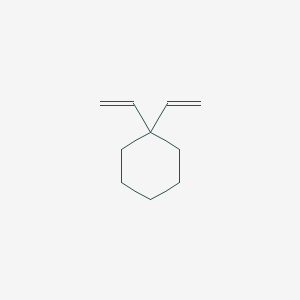

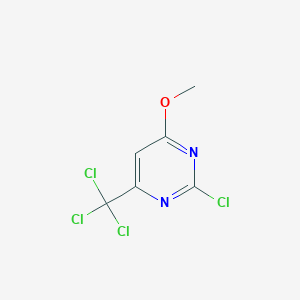

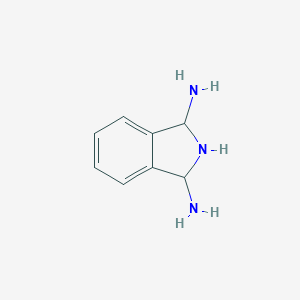

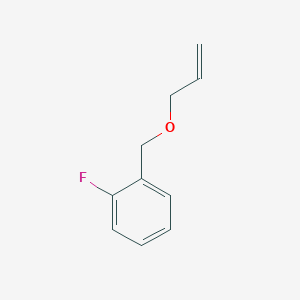

6-(Bromomethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is a solid or liquid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)benzo[d]oxazole consists of a five-membered oxazole ring with a bromomethyl group attached . The InChI code for this compound is 1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis

6-(Bromomethyl)benzo[d]oxazole has a molecular weight of 212.04 . It has one rotatable bond, two hydrogen bond acceptors, and no hydrogen bond donors . Its topological polar surface area is 26 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Synthesis of Streptogramin Antibiotics : 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with Zn dust to produce a heteroaromatic organozinc derivative, applied in synthesizing virginiamycin and other streptogramin antibiotics (Gangloff, Aakermark, & Helquist, 1992).

Anticholinesterase Activity : Novel benzo[d]oxazole derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potent inhibition activities (Pouramiri et al., 2017).

Anticonvulsant Agents : Synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles revealed their potential as anticonvulsant agents. One compound in particular showed significant activity and low toxicity in tests (Wei et al., 2009).

Antimalarial Drug Synthesis : Ultrafast synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, via an unstable lithium thiolate intermediate in a capillary microreactor (Ramanjaneyulu et al., 2020).

Electronic and Optical Applications

- Electro-Optical and Charge Transport Properties : Study on oxazole compounds for applications in organic light emitting diodes, organic thin film transistors, and photovoltaic to nonlinear optical materials (Irfan et al., 2018).

Antitumor and Antimicrobial Applications

Tubulin Polymerization Inhibitors : Synthesis of [1,2]Oxazolo[5,4-e]isoindoles as tubulin polymerization inhibitors, demonstrating effectiveness against various tumor cell lines, including diffuse malignant peritoneal mesothelioma (DMPM) (Spanò et al., 2016).

Cytostatic Activity : Synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles as a new type of alkylating agent, showing inhibition of the "in vitro" growth of HeLa cells and increasing the life span of mice bearing tumors (de las Heras, Alonso, & Alonso, 1979).

Miscellaneous Applications

Organic Thin-Film Transistors : Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors, showing the highest hole mobility among synthesized polymers (Jeong et al., 2023).

Visible-Light Photocatalysis : Synthesis of substituted oxazoles using visible-light photocatalysis at room temperature, demonstrating the method's effectiveness for accessing valuable oxazole compounds (Chatterjee, Cho, & Cho, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-(bromomethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHCMIKTRDUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)benzo[d]oxazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)